molecular formula C20H23FN4O2 B606338 布拉涅布替尼 CAS No. 1912445-55-6

布拉涅布替尼

货号 B606338
CAS 编号: 1912445-55-6
分子量: 370.4284
InChI 键: VJPPLCNBDLZIFG-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Branebrutinib (BMS-986195) is a potent, highly selective, oral, small-molecule, covalent inhibitor of Bruton’s Tyrosine Kinase (BTK) that has advanced into clinical studies . It is essential for B cell receptor (BCR) mediated signaling . It also plays a critical role in the downstream signaling pathways for the Fcγ receptor in monocytes, the Fcε receptor in granulocytes, and the RANK receptor in osteoclasts .


Synthesis Analysis

The invention of a commercial route to Branebrutinib involved leveraging high-throughput experimentation (HTE) coupled with a first-principles approach across the proposed synthetic route . This enabled the identification of a novel indolization reaction that rapidly generated high synthetic complexity .


Molecular Structure Analysis

In silico analysis of docking of Branebrutinib in the drug-binding pocket of P-gp has been conducted .


Chemical Reactions Analysis

The covalent, irreversible compounds presented in the study were evaluated in a human recombinant BTK enzyme assay to determine their intrinsic activity against BTK .


Physical And Chemical Properties Analysis

Branebrutinib is rapidly absorbed, with maximum plasma concentration occurring within 1 hour and a half-life of 1.2—1.7 hours, dropping to undetectable levels within 24 hours .

科学研究应用

Cancer Treatment: Overcoming Multidrug Resistance

Branebrutinib has been studied for its potential to resensitize multidrug-resistant cancer cells to chemotherapeutic agents. The overexpression of P-glycoprotein (P-gp) in cancer cells often leads to multidrug resistance (MDR), reducing the effectiveness of chemotherapy. Branebrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor, has shown the ability to reverse P-gp-mediated MDR at sub-toxic concentrations . This could represent a significant advancement in treating cancers that have become resistant to conventional therapies.

安全和危害

Branebrutinib was well tolerated in clinical trials and adverse events were mild/moderate, except for 1 serious adverse event that led to discontinuation .

未来方向

Rapid and high occupancy of BTK and the lack of notable safety findings support further clinical development of Branebrutinib . The development of BTK inhibitors is of great interest for pharmaceutical companies as well as academia .

属性

IUPAC Name

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPPLCNBDLZIFG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Branebrutinib

CAS RN

1912445-55-6
Record name Branebrutinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Branebrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15347
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BRANEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。